Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
CAS No.: 1217603-26-3
Cat. No.: VC2648127
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217603-26-3 |
|---|---|
| Molecular Formula | C22H25NO5 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | (2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
| Standard InChI | InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 |
| Standard InChI Key | HZHTWMSZVZTEEL-UXHICEINSA-N |
| Isomeric SMILES | CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a synthetic amino acid derivative that plays a crucial role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during chemical reactions, particularly in solid-phase peptide synthesis (SPPS). The unique structure of this compound, characterized by its stereochemistry and functional groups, enhances its biological activity and specificity in interactions with various biological molecules.
Synthesis Methods
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps:
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Starting Materials: Commercially available starting materials are used.
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Horner–Wadsworth–Emmons Reaction: This reaction forms the corresponding Fmoc Garner’s enoate in high yield.
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Diastereoselective 1,4-Addition: Lithium dialkylcuprates are added to achieve high diastereoselectivity.
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Conversion to Final Product: The resulting products are converted into the final compound through subsequent steps.
Industrial production often involves large-scale synthesis with optimized conditions to ensure high yield and purity. Techniques like chromatography and crystallization are used for purification.
Biological Activity and Applications
The biological activity of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is primarily linked to its incorporation into peptides. These peptides exhibit enhanced stability, solubility, and binding affinities to specific receptors and enzymes compared to those lacking this amino acid. The hydroxyl group contributes to improved bioavailability, making it valuable in therapeutic applications.
Research Findings
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Peptide Stability Studies: Peptides containing this amino acid show increased resistance to enzymatic degradation.
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Binding Affinity Assessments: Higher binding affinities for receptors are observed compared to standard peptides.
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Therapeutic Applications: Research focuses on developing derivatives as potential inhibitors for malarial metallo-aminopeptidases.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | Stereoisomer | Different stereochemistry affecting activity |
| N-Boc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | Different protecting group | Uses tert-butyloxycarbonyl protecting group |
| L-Valine | Natural amino acid | L-stereoisomer commonly found in proteins |
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